Product packaging for Indoxam(Cat. No.:)

Indoxam

Cat. No.: B1244226
M. Wt: 456.5 g/mol
InChI Key: UWYANTZRSJRLJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indoxam is a compound of significant interest in insecticide research, primarily recognized as the active metabolite N-decarbomethoxylated JW062 (DCJW) of the pro-insecticide indoxacarb . Its primary research value lies in its potent and selective action on the insect nervous system. The mechanism of action involves the voltage-dependent blockade of voltage-gated sodium channels (VGSCs) in insect neurons . Unlike other classes of insecticides that cause hyperexcitation, this compound binds to and stabilizes the slow-inactivated state of the sodium channel, effectively inhibiting the peak sodium current and leading to a loss of nerve function, feeding cessation, paralysis, and insect death . Studies on cockroach dorsal unpaired median (DUM) neurones have shown that the active metabolite inhibits the peak sodium current with high potency (IC50 of 28 nM) . This binding is thought to occur at or near the local anesthetic receptor site within the sodium channel's central cavity . Consequently, this compound is a crucial tool for studying sodium channel function, insect neurophysiology, and the mechanisms underlying insecticide action and resistance. Research areas include characterizing the binding kinetics of sodium channel inhibitors, understanding bioactivation pathways in different insect species, and investigating target-site resistance mutations . This product is intended for research and laboratory use only; it is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H24N2O5 B1244226 Indoxam

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H24N2O5

Molecular Weight

456.5 g/mol

IUPAC Name

2-[2-ethyl-1-oxamoyl-3-[(2-phenylphenyl)methyl]indolizin-8-yl]oxyacetic acid

InChI

InChI=1S/C27H24N2O5/c1-2-19-21(15-18-11-6-7-12-20(18)17-9-4-3-5-10-17)29-14-8-13-22(34-16-23(30)31)25(29)24(19)26(32)27(28)33/h3-14H,2,15-16H2,1H3,(H2,28,33)(H,30,31)

InChI Key

UWYANTZRSJRLJO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N2C=CC=C(C2=C1C(=O)C(=O)N)OCC(=O)O)CC3=CC=CC=C3C4=CC=CC=C4

Synonyms

indoxam

Origin of Product

United States

Molecular and Electrophysiological Modes of Action of Indoxam

Neurophysiological Effects in Target Insect Species

The action of indoxam, through its active metabolite DCJW, on voltage-gated sodium channels profoundly impacts the neurophysiology of target insect species. This disruption manifests as alterations in neuronal excitability and synaptic transmission, observable through various electrophysiological methodologies.

Alterations in Neuronal Excitability and Synaptic Transmission

The primary effect of DCJW is the inhibition of the peak sodium current in insect neurons nih.gov. This inhibition is dose-dependent nih.gov. Studies using techniques like whole-cell current-clamp have shown that DCJW can reduce the amplitude of action potentials and induce a hyperpolarization of the resting membrane potential in insect neurons nih.gov. This hyperpolarization is associated with an increase in input resistance nih.gov.

While DCJW primarily targets voltage-gated sodium channels, its impact on neuronal excitability can indirectly influence synaptic transmission. Synaptic transmission involves the release of neurotransmitters from a presynaptic neuron and their binding to receptors on a postsynaptic neuron, leading to either excitation or inhibition of the postsynaptic cell bioninja.com.aukhanacademy.org. The proper functioning of this process relies on the precise timing and amplitude of action potentials arriving at the synapse bioninja.com.au. By blocking sodium channels and disrupting action potential generation, DCJW can impair or abolish synaptic transmission researchgate.net.

Electrophysiological Assay Methodologies for Action Characterization

Electrophysiological techniques are indispensable tools for characterizing the effects of insecticides like this compound on the insect nervous system nih.govscispace.com. These methods allow for the direct measurement of electrical activity in neurons and ion channels.

Key electrophysiological methodologies used in studying this compound's effects include:

Patch Clamp: This technique allows for the recording of ion currents through single channels or across the entire cell membrane (whole-cell configuration) nih.gov. It is particularly applicable to isolated insect neurons and enables detailed evaluation of a compound's effects on ion channel function nih.gov. Studies using voltage-clamp techniques have been crucial in demonstrating DCJW's dose-dependent inhibition of sodium currents and its state-dependent binding to sodium channels nih.govnih.gov.

Two-Electrode Voltage-Clamp (TEVC): This method, often used with Xenopus oocytes expressing insect ion channels, is suitable for analyzing the function of receptors and ion channels, including variants nih.gov.

Extracellular Recording: This involves placing electrodes near nerve fibers to record compound action potentials, which represent the collective electrical activity of multiple neurons nih.govnih.gov. Studies using extracellular recording in preparations like the Manduca sexta larval motor nerve have shown that indoxacarb (B177179) and its metabolite DCJW reduce compound action potentials nih.govnih.gov.

Intracellular Recording: This technique uses microelectrodes inserted into individual neurons to measure membrane potential changes and action potentials cjae.net.

Automatic Patch Clamp: Developed to increase the throughput of electrophysiological studies, this method allows for the analysis of a larger number of compounds nih.gov.

Electroretinography (ERG): While primarily used for studying visual responses, ERG records changes in retinal voltage or current in response to light stimuli and can be used to assess the impact of neurotoxic compounds on the visual system cjae.net.

Gas Chromatograph-Coupled Electroantennographic Detection (GC-EAD): This technique combines gas chromatography with electrophysiological recording from insect antennae to identify physiologically active volatile compounds mdpi.com. While not directly used to study this compound's mode of action on sodium channels, it is an example of electrophysiological methods applied to insect sensory systems.

These methodologies provide detailed insights into how this compound's active metabolite interacts with voltage-gated sodium channels and the resulting consequences for neuronal electrical activity.

Specific Responses in Central and Peripheral Nervous Systems

This compound's neurophysiological effects are observed in both the central nervous system (CNS) and the peripheral nervous system (PNS) of target insects biorxiv.orgepa.gov. The insect nervous system, while decentralized compared to vertebrates, consists of a brain, a ventral nerve cord with segmental ganglia (CNS), and a peripheral nervous system comprising sensory cells and motor neurons innervating muscles and organs slideshare.netncsu.edulibretexts.org.

In the CNS, DCJW blocks sodium channels, disrupting the generation and propagation of action potentials in interneurons and motor neurons researchgate.netbiorxiv.orgmdpi.com. This leads to a depression of CNS activity researchgate.net. Studies using preparations of the insect nerve cord have demonstrated the ability of DCJW to block central nervous system action potentials researchgate.netnih.gov. The disruption of CNS function contributes to the observed symptoms of incoordination and paralysis epa.gov.

In the PNS, this compound also affects neuronal activity. Sensory neurons, which detect stimuli from the environment, and motor neurons, which transmit signals to muscles, rely on functional voltage-gated sodium channels for signal transmission slideshare.net. Blockage of these channels by DCJW in peripheral neurons can impair sensory input and disrupt motor control, contributing to symptoms like tremors and loss of coordinated movement nih.govepa.govufl.edu. Studies have shown that indoxacarb can inhibit the firing of abdominal stretch receptor organs, which are part of the peripheral nervous system nih.gov.

The impact on both the CNS and PNS leads to a generalized disruption of nervous system function, ultimately resulting in the insect's inability to perform essential physiological processes and leading to death. The speed and severity of these effects can be influenced by the rate of bioactivation of this compound to DCJW, which varies among insect species researchgate.net.

Summary of Neurophysiological Effects:

EffectMechanismObserved Outcomes in Insects
Inhibition of Sodium CurrentDCJW blocks voltage-gated sodium channels, reducing Na+ influx. nih.govReduced action potential amplitude, hyperpolarization. nih.gov
Disruption of Action Potential PropagationBlockage of sodium channels prevents the spread of electrical signals. researchgate.netImpaired nerve signal transmission. researchgate.net
Altered Neuronal ExcitabilityChanges in membrane potential and resistance due to ion channel effects. nih.govHyper-excitable state followed by depression. epa.gov
Impaired Synaptic TransmissionDisrupted action potentials affect neurotransmitter release and response.Loss of coordinated movement, paralysis, cessation of feeding. researchgate.net
Effects on CNSBlockage of sodium channels in central neurons. researchgate.netDepression of central nervous system activity. researchgate.net
Effects on PNSBlockage of sodium channels in peripheral neurons. nih.govepa.govImpaired sensory input, disrupted motor control. nih.govepa.gov

Data compiled from cited research findings.

Mechanisms and Dynamics of Indoxam Resistance in Insect Populations

Biochemical Resistance Mechanisms

Biochemical resistance to indoxacarb (B177179) primarily involves the enhanced metabolic detoxification of the insecticide by various enzyme systems. This increased metabolic capacity prevents the active form of the insecticide from reaching its target site in the nervous system.

Indoxacarb itself is a pro-insecticide that is converted into its more potent N-decarbomethoxylated metabolite, DCJW, by insect esterases or amidases. mdpi.comnih.gov This bioactivation is a critical step for its insecticidal activity, which involves blocking sodium channels in the nervous system. nih.govnih.gov However, elevated activity of detoxification enzymes can lead to resistance by either breaking down indoxacarb and its active metabolite or by sequestering them. The primary enzyme families implicated in indoxacarb resistance are esterases (CarE), cytochrome P450 monooxygenases (P450s), and glutathione (B108866) S-transferases (GSTs). mdpi.comresearchgate.net

The role of these enzyme families is often investigated using synergists, which are chemicals that inhibit specific enzyme activity. A significant increase in insecticide toxicity when co-administered with a synergist points to the involvement of the corresponding enzyme family in resistance.

Esterases (CarE): Enhanced esterase activity has been linked to indoxacarb resistance in several insect species. researchgate.net For instance, in Choristoneura rosaceana, the esterase inhibitor S,S,S-tributyl phosphorothioate (DEF) significantly increased the toxicity of indoxacarb, indicating the involvement of esterases in the resistance mechanism. researchgate.net Similarly, the synergist triphenyl phosphate (TPP) effectively reduced the resistance of Spodoptera litura to indoxacarb, further implicating carboxylesterases. nih.gov

Monooxygenases (P450s): Cytochrome P450 monooxygenases are a major factor in indoxacarb resistance across numerous pests. researchgate.netnih.govroyalsocietypublishing.org In a resistant strain of the house fly, Musca domestica, the P450 inhibitor piperonyl butoxide (PBO) partially overcame resistance, suggesting a role for P450s. researchgate.net Studies on Spodoptera frugiperda also showed that PBO increased the toxicity of indoxacarb, pointing to the involvement of P450 enzymes in resistance. mdpi.comnih.gov In an indoxacarb-selected population of Helicoverpa armigera, synergism by PBO also indicated the involvement of metabolic detoxification enzymes. nih.gov

Glutathione S-transferases (GSTs): The involvement of GSTs in indoxacarb resistance has also been documented. researchgate.net In some resistant populations, increased GST activity is observed, and the use of the GST inhibitor diethyl maleate (B1232345) (DEM) can increase the susceptibility of resistant insects to indoxacarb. mdpi.comresearchgate.net

The following table summarizes the effects of synergists on indoxacarb toxicity in a resistant strain of Spodoptera frugiperda.

SynergistTarget EnzymeSynergistic RatioImplication for Resistance
Piperonyl Butoxide (PBO)Monooxygenases (P450s)3.22P450s play a role in detoxification.
Diethyl Maleate (DEM)Glutathione S-transferases (GSTs)Not significantGSTs may not be a primary mechanism in this strain.
Triphenyl Phosphate (TPP)Esterases (CarEs)Not significantEsterases may not be a primary mechanism in this strain.
Data derived from studies on Spodoptera frugiperda mdpi.com

Advances in molecular biology have allowed for the identification of specific genes encoding detoxification enzymes that are overexpressed in indoxacarb-resistant insect populations. Transcriptomic analyses have revealed that the upregulation of multiple genes from the P450, CarE, and GST families is a common feature of indoxacarb resistance. nih.gov

In Spodoptera litura, a systemic study identified 126 genes associated with indoxacarb resistance, many of which belong to the P450 family. researchgate.net Another study on the same species found that six out of seven identified carboxylesterase genes were overexpressed in two indoxacarb-resistant strains. nih.gov Knockdown of five of these overexpressed SlituCOE genes through RNA interference (RNAi) led to increased sensitivity to indoxacarb, confirming their role in resistance. nih.gov Furthermore, overexpression of these genes in Drosophila melanogaster resulted in decreased toxicity of indoxacarb. nih.gov

Similarly, in indoxacarb-resistant populations of the fall armyworm, Spodoptera frugiperda, quantitative RT-PCR showed higher expression of two cytochrome P450 genes, CYP321A7 and CYP6AE43, compared to a susceptible population. nih.gov The enzyme activity of P450s in the resistant population was also significantly enhanced upon exposure to indoxacarb. nih.gov

This upregulation of detoxification genes is a key regulatory mechanism conferring metabolic resistance. The molecular basis for this overexpression can be complex, involving changes in transcription factors or gene amplification, and is an active area of research. mdpi.com

Target-Site Resistance: Genetic Alterations in Sodium Channels

Target-site resistance occurs when the molecular target of the insecticide is modified, reducing the binding affinity of the insecticide. For indoxacarb, the target site is the voltage-gated sodium channel (VGSC) in the insect's nervous system. nih.govmdpi.com

Mutations in the para gene, which encodes the alpha subunit of the VGSC, are a well-known mechanism of resistance to pyrethroid insecticides, often referred to as knockdown resistance (kdr). nih.gov More recently, specific mutations in the VGSC have been identified that confer high levels of resistance to indoxacarb and other sodium channel blocker insecticides (SCBIs). nih.gov

Two key point mutations, F1845Y (a substitution of phenylalanine with tyrosine at position 1845) and V1848I (a substitution of valine with isoleucine at position 1848), located in the sixth transmembrane segment of domain IV of the sodium channel, have been strongly associated with indoxacarb resistance in the diamondback moth, Plutella xylostella. nih.gov These mutations were found at high frequencies in a highly resistant population. nih.gov A significant correlation was observed between the frequency of these mutant alleles and the level of resistance to both indoxacarb and another SCBI, metaflumizone (B1676323), across multiple field populations. nih.gov These same mutations have also been identified and linked to indoxacarb resistance in the tomato leafminer, Tuta absoluta. nih.gov

In the beet armyworm, Spodoptera exigua, the V1848I mutation in the VGSC was shown to confer high levels of resistance to both indoxacarb (146-fold) and metaflumizone (431-fold). mdpi.comnih.gov Interestingly, the F1845Y mutation was not detected in the resistant strain studied, suggesting that the V1848I mutation can independently confer strong resistance. mdpi.comnih.gov

The following table details identified VGSC mutations associated with indoxacarb resistance.

MutationAmino Acid ChangeLocation in VGSCInsect SpeciesReference
F1845YPhenylalanine to TyrosineDomain IV, Segment 6Plutella xylostella, Tuta absoluta nih.govnih.gov
V1848IValine to IsoleucineDomain IV, Segment 6Plutella xylostella, Tuta absoluta, Spodoptera exigua nih.govnih.govmdpi.comnih.gov

To definitively confirm the role of identified VGSC mutations in conferring resistance, functional analyses are performed. This often involves expressing the mutant sodium channels in heterologous systems, such as Xenopus oocytes or cultured cells, and then using electrophysiological techniques to measure the channel's sensitivity to the insecticide.

More recently, genome editing tools like CRISPR/Cas9 have been employed to introduce specific mutations into a susceptible genetic background of a model organism, such as Drosophila melanogaster, to study their in vivo effects. ljmu.ac.uk Functional validation using CRISPR/Cas9 has demonstrated that both the F1845Y and V1848I mutations confer moderate resistance to indoxacarb in Drosophila. ljmu.ac.uk The V1848I mutation also conferred resistance to metaflumizone. ljmu.ac.uk These in vivo studies provide direct evidence that these single amino acid substitutions are sufficient to cause target-site resistance to SCBIs. ljmu.ac.uk

Evolution and Population Genetics of Indoxam Resistance

The evolution of indoxacarb resistance in insect populations is influenced by several factors, including the initial frequency of resistance alleles, the intensity of selection pressure, the genetics of resistance, and any associated fitness costs.

Laboratory selection experiments have repeatedly demonstrated the potential for rapid evolution of high levels of indoxacarb resistance. For example, a field-collected population of Spodoptera frugiperda selected with indoxacarb for 24 generations exhibited a 472.67-fold increase in resistance compared to an unselected strain. mdpi.comnih.govresearchgate.net Similarly, a population of Spodoptera littoralis selected for 16 generations showed a 29.77-fold increase in resistance. oup.com

Genetic studies have shown that indoxacarb resistance is typically an autosomal trait. nih.govoup.comnih.gov The degree of dominance can vary, with reports of resistance being incompletely dominant, incompletely recessive, or co-dominant depending on the insect species and the specific resistance mechanism. nih.govmdpi.comoup.comnih.gov In many cases, resistance appears to be controlled by more than one gene locus, suggesting the involvement of multiple resistance mechanisms. oup.comnih.gov

The development of resistance can be associated with fitness costs, which are deleterious effects on the life history traits of resistant insects in the absence of the insecticide. mdpi.comoup.com In an indoxacarb-resistant strain of S. frugiperda, researchers observed a significantly longer larval development time, extended pupal duration, shorter adult longevity, and lower fecundity compared to a susceptible strain. mdpi.comnih.govresearchgate.net Such fitness costs can lead to a decrease in the frequency of resistance alleles in the population if the selection pressure from the insecticide is removed. However, the stability of resistance can vary; in Spodoptera litura, a significant reduction in indoxacarb resistance was observed after nine generations without exposure, indicating unstable resistance. nih.govoup.com

The following table summarizes the fitness costs associated with indoxacarb resistance in Spodoptera frugiperda.

Life History TraitResistant Strain (Ind-SEL)Susceptible Strain (Ind-UNSEL)
Larval Development TimeLongerShorter
Pupal DurationExtendedShorter
Adult LongevityShorterLonger
FecundityLowerHigher
Data derived from studies on Spodoptera frugiperda mdpi.comnih.govresearchgate.net

Monitoring Resistance Development and Spread in Laboratory and Field Populations

Continuous monitoring of this compound susceptibility in insect populations is the first line of defense in resistance management. Various methodologies are employed to detect and track resistance in both controlled laboratory settings and dynamic field environments.

Laboratory-Based Monitoring:

Laboratory bioassays are fundamental for establishing baseline susceptibility and detecting shifts in resistance levels. A common method involves the diet incorporation bioassay, where insects are fed an artificial diet treated with varying concentrations of this compound to determine the lethal concentration (LC50) required to kill 50% of the test population. For instance, a study on the fall armyworm, Spodoptera frugiperda, documented a 472.67-fold increase in resistance to this compound after 24 generations of laboratory selection compared to an unselected strain ucrleelab.complantprotection.plcd-genomics.com. The LC50 value for the selected strain increased from 0.427 μg/mL in the unselected strain to 201.83 μg/mL in the 24th generation plantprotection.pl.

Another widely used technique is the vial bioassay, where the interior surface of glass vials is coated with a diagnostic concentration of the insecticide. This method is particularly useful for rapid screening of field-collected populations. A two-tiered monitoring strategy for the German cockroach, Blattella germanica, utilizes vial bioassays as the first tier to quickly identify populations with reduced susceptibility nih.govmdpi.comnih.gov.

Field Population Monitoring:

Monitoring field populations presents greater challenges due to environmental variability and insect movement. A practical approach involves collecting insects from various geographical locations and subjecting them to laboratory bioassays. For the German cockroach, a comprehensive program in the United States evaluated 14 field strains and found that 13 exhibited significantly reduced susceptibility to this compound in vial bioassays compared to susceptible laboratory strains mdpi.comnih.gov.

In addition to collecting live insects, researchers can use molecular tools to screen for resistance alleles directly from field samples. This approach provides a more direct measure of resistance frequency and can be more sensitive than traditional bioassays, especially in the early stages of resistance development.

A study on the diamondback moth, Plutella xylostella, in Brazil compared a field-collected population with a laboratory-susceptible strain. The field population exhibited a higher LC50 value of 6.9 mg/liter compared to 3.7 mg/liter for the laboratory strain, indicating the presence of resistance in the field pageplace.denih.gov.

LC50 Values of this compound in Susceptible and Resistant Insect Strains

Insect SpeciesStrainLC50 (μg/mL)Resistance RatioReference
Spodoptera frugiperdaInd-UNSEL (Unselected)0.427- plantprotection.pl
Spodoptera frugiperdaInd-SEL (G24 - Selected)201.83472.67 plantprotection.pl
Plutella xylostellaLaboratory Population3.7 (mg/liter)- pageplace.denih.gov
Plutella xylostellaField Population6.9 (mg/liter)1.86 pageplace.denih.gov

Mathematical and Population Models of Resistance Dynamics and Selection Pressure

Mathematical and population models are invaluable tools for understanding the complex dynamics of insecticide resistance. These models can simulate the evolution of resistance under different selection pressures and help predict the long-term efficacy of various resistance management strategies.

While specific mathematical models exclusively for this compound resistance are not extensively detailed in the provided search results, the general principles of insecticide resistance modeling are applicable. These models often incorporate key parameters such as:

Initial allele frequency: The starting frequency of resistance alleles in the population.

Selection pressure: The intensity of insecticide application.

Fitness costs: Any reproductive or survival disadvantages associated with the resistance alleles in the absence of the insecticide.

Gene flow: The movement of susceptible and resistant individuals between treated and untreated areas.

Dominance of resistance: Whether the resistance allele is dominant, recessive, or incompletely dominant.

Deterministic and stochastic models can be used to forecast the rate at which resistance is likely to develop. For example, models can simulate the impact of rotating different insecticides or using refugia (areas where the insecticide is not applied) to delay the evolution of resistance. A study on Spodoptera frugiperda management simulated different treatment protocols involving this compound and chlorantraniliprole to understand their impact on population dynamics and resistance evolution scialert.net.

Individual-based models (IBMs) are another approach that can simulate the life cycle and behavior of individual insects, allowing for a more detailed analysis of how factors like spatial distribution and individual movement affect resistance dynamics nih.gov. These models can help in designing more effective and sustainable pest management programs by predicting how different application strategies will influence the selection for resistance. The complexity of these interactions makes computational modeling an essential tool for exploring various scenarios that would be difficult to replicate in the field cd-genomics.com.

Research Approaches for Mitigating this compound Resistance

The development of strategies to mitigate this compound resistance is a critical area of research. These approaches aim to restore the efficacy of this compound or slow down the further development of resistance in pest populations.

Investigation of Synergist Co-Application and Potentiation Effects

Synergists are compounds that, while having little to no insecticidal activity on their own, can enhance the toxicity of an insecticide. They often work by inhibiting the metabolic enzymes that insects use to detoxify insecticides. The investigation of synergists is a key strategy for overcoming metabolic resistance to this compound.

Commonly studied synergists include:

Piperonyl butoxide (PBO): An inhibitor of cytochrome P450 monooxygenases.

Triphenyl phosphate (TPP): An inhibitor of esterases.

Diethyl maleate (DEM): An inhibitor of glutathione S-transferases (GSTs).

In a study on a resistant strain of Spodoptera frugiperda, PBO significantly synergized the toxicity of this compound, with a synergistic ratio of 3.22 mdpi.com. This suggests that P450 monooxygenases play a significant role in this compound resistance in this species. In contrast, TPP and DEM did not show a significant synergistic effect in this particular study mdpi.com.

Similarly, in a highly resistant strain of the diamondback moth, Plutella xylostella, PBO and another synergist, DEF (S,S,S-tributyl phosphorotrithioate), an esterase inhibitor, showed considerable synergistic effects on this compound toxicity, with synergistic ratios of 7.8 and 3.5, respectively nih.govmq.edu.au. This indicates the involvement of both P450s and GSTs in the detoxification of this compound in this pest nih.govmq.edu.au.

Synergistic Ratios of PBO, TPP, and DEM with this compound in Resistant Insect Strains

Insect SpeciesSynergistSynergistic Ratio (SR)Reference
Spodoptera frugiperdaPBO3.22 mdpi.com
Spodoptera frugiperdaTPPNot Significant mdpi.com
Spodoptera frugiperdaDEMNot Significant mdpi.com
Plutella xylostellaPBO7.8 nih.govmq.edu.au
Plutella xylostellaDEF3.5 nih.govmq.edu.au

These findings highlight the potential of using synergists in combination with this compound to manage resistant populations. However, the effectiveness of a particular synergist is dependent on the specific resistance mechanism present in the target insect population.

Development of Molecular Diagnostics for Resistance Alleles

The development of molecular diagnostics allows for the rapid and accurate detection of resistance-conferring alleles in insect populations. This is a proactive approach to resistance management, as it can identify resistance at very low frequencies before it becomes widespread and causes control failures.

Molecular diagnostic tools are often based on the polymerase chain reaction (PCR). These techniques can be designed to detect specific mutations in the target site of the insecticide or in the genes responsible for metabolic resistance.

A significant breakthrough in this area was the identification of specific mutations in the para-type sodium channel gene that confer resistance to this compound in the tomato leafminer, Tuta absoluta nih.gov. Researchers identified two amino acid substitutions, F1845Y and V1848I, that were strongly associated with this compound resistance nih.gov.

Based on these findings, robust and accurate PCR-RFLP (Restriction Fragment Length Polymorphism) assays were developed to detect these mutations. These diagnostic tools were successfully validated for screening field populations of T. absoluta nih.gov. The ability to rapidly screen for these resistance alleles enables early detection and facilitates the implementation of appropriate resistance management strategies, such as rotating to insecticides with different modes of action, to delay the spread of resistance nih.gov.

The development of such molecular diagnostics for other key pests is a crucial ongoing research effort. These tools provide invaluable information for making informed decisions in pest management and are a cornerstone of modern insecticide resistance management programs mdpi.comresearchgate.net.

Environmental Behavior and Ecotoxicological Research of Indoxam Non Human Organisms

Environmental Fate and Transport in Various Media

The environmental fate and transport of a pesticide are influenced by its chemical and physical properties, which dictate its behavior in soil, water, and air.

Degradation Kinetics in Soil and Water Systems (Photolysis, Hydrolysis, Microbial Decomposition)

The degradation of Indoxam in the environment is a multifaceted process involving the interplay of light, water, and microbial activity.

Microbial Decomposition: Microbial degradation is a significant pathway for the breakdown of this compound in soil. The half-life (DT50), which is the time it takes for 50% of the compound to degrade, varies depending on soil properties. In acidic soil, the half-life of the R-(-)-isomer of this compound was found to be 10.43 days, while the S-(+)-isomer had a half-life of 14.00 days, indicating a preferential degradation of the R-(-)-isomer. Conversely, in alkaline soil, the S-(+)-isomer degraded more rapidly with a half-life of 4.88 days, compared to 12.14 days for the R-(-)-isomer. oasis-lmc.org Under sterilized conditions, degradation is significantly slower, highlighting the crucial role of microorganisms in this process. oasis-lmc.org In field studies, the half-life of this compound in soil has been reported to range from approximately 23 to 35 days. oasis-lmc.org

Hydrolysis: Hydrolysis, the chemical breakdown of a compound due to reaction with water, is also a key degradation route for this compound, particularly in neutral to alkaline conditions. The rate of hydrolysis is pH-dependent, accelerating with increasing pH.

Photolysis: Photolysis, or degradation by sunlight, can also contribute to the breakdown of this compound. In aqueous solutions, the photolytic degradation rate has been observed to increase with pH.

Table 1: Degradation Half-life (DT50) of this compound in Soil

Soil ConditionIsomerHalf-life (DT50) in DaysSource
Acidic SoilR-(-)-indoxacarb10.43 oasis-lmc.org
Acidic SoilS-(+)-indoxacarb14.00 oasis-lmc.org
Alkaline SoilR-(-)-indoxacarb12.14 oasis-lmc.org
Alkaline SoilS-(+)-indoxacarb4.88 oasis-lmc.org
Field Conditions (general)rac-indoxacarb23 - 35 oasis-lmc.org

Sorption, Leaching, and Runoff Dynamics in Terrestrial Ecosystems

The mobility of this compound in the soil is largely governed by its sorption to soil particles, which in turn influences its potential for leaching into groundwater and movement via surface runoff.

Sorption: this compound exhibits a tendency to adsorb to soil particles, a process influenced by the organic carbon content of the soil. This relationship is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A higher Koc value indicates stronger adsorption and lower mobility.

Leaching: Laboratory studies using soil columns have investigated the leaching potential of this compound. In a study with sandy loam soil, the majority of this compound was retained in the top 10 cm of the soil column, with residues falling below detectable levels after 40 cm. biotech-asia.org No residues of the combination product containing this compound were detected in the leachate, suggesting a low potential for groundwater contamination under the studied conditions. biotech-asia.org Another study found that in a combination product, this compound showed less leaching compared to the more water-soluble thiamethoxam. nih.gov

Runoff: The potential for this compound to be transported from treated fields via surface runoff is a consideration for its environmental impact. While specific quantitative field runoff data for this compound is limited, its properties suggest that practices which minimize soil erosion can help mitigate the transport of this pesticide to adjacent aquatic environments.

Volatilization and Atmospheric Dispersion Studies

Volatilization, the process by which a substance transitions from a solid or liquid state to a gaseous state, is not considered a significant dissipation pathway for this compound. This is attributed to its low vapor pressure and a low Henry's Law Constant, which indicates a low tendency to partition from water to air. As a result, significant atmospheric dispersion of this compound is not expected under normal environmental conditions.

Ecotoxicological Impacts on Non-Target Organisms

The assessment of a pesticide's environmental risk includes evaluating its potential to harm organisms other than the intended target pests.

Effects on Beneficial Arthropods (e.g., Parasitoids, Predators, Pollinators)

Beneficial arthropods play a crucial role in maintaining ecosystem balance and in integrated pest management (IPM) programs.

Parasitoids: The egg parasitoid Trichogramma brassicae is an important biological control agent. Studies have shown that Indoxacarb (B177179) can have an impact on this species. One study found that while methoxyfenozide (B170004) had no harmful effects on the emergence of T. nr. brassicae from sprayed parasitized eggs in field trials, Indoxacarb had a small impact of less than 8% on emergence. researchgate.net Another study reported an LC50 value of 1.34 mg a.i./l for T. brassicae, classifying it as slightly to moderately toxic to the parasitoid. nih.gov

Predators: The predatory stink bug Podisus distinctus is a natural enemy of various pests. Laboratory bioassays determined the lethality of this compound to adults of this species, with an LC50 of 2.62 g/L and an LC90 of 6.11 g/L. The survival rate of the predator declined significantly when exposed to these concentrations. For the insidious flower bug, Orius insidiosus, Indoxacarb caused 62.8% mortality in one study. Another study found that Indoxacarb had low to moderate toxicity to O. insidiosus in field and greenhouse settings, but high toxicity in petri dish bioassays.

Pollinators: Honey bees (Apis mellifera) are vital pollinators. The toxicity of this compound to honey bees varies with the route of exposure. It is considered highly toxic by contact but practically non-toxic by dietary intake. One study reported a contact LD50 of 0.0018 µg per bee, while another found an oral LC50 of 0.0266 mg/L.

Table 2: Ecotoxicological Endpoints of this compound for Beneficial Arthropods

OrganismSpeciesEndpointValueSource
Parasitoid WaspTrichogramma brassicaeLC501.34 mg a.i./L nih.gov
Predatory Stink BugPodisus distinctusLC502.62 g/L
Predatory Stink BugPodisus distinctusLC906.11 g/L
Insidious Flower BugOrius insidiosusMortality62.8%
Honey BeeApis melliferaContact LD500.0018 µg/bee
Honey BeeApis melliferaOral LC500.0266 mg/L

Aquatic Ecotoxicology: Invertebrate and Algal Response Studies in Controlled Systems

The potential for pesticides to enter aquatic ecosystems necessitates an understanding of their effects on aquatic organisms.

Invertebrates: Aquatic invertebrates are a critical component of freshwater ecosystems. While specific EC50 values for this compound on standard test organisms like Daphnia magna were not found in the reviewed literature, the compound's mode of action as a sodium channel blocker suggests potential toxicity to crustaceans.

Algae: Algae are primary producers in aquatic environments. Specific toxicity data for this compound on algal species such as Selenastrum capricornutum or Scenedesmus subspicatus, including EC50 or NOEC (No Observed Effect Concentration) values, were not available in the public domain literature reviewed for this article. The absence of this data highlights a gap in the publicly available ecotoxicological profile of this compound.

Soil Ecotoxicology: Impacts on Soil Microorganisms and Invertebrates

The impact of indoxacarb on soil enzyme activities, which are crucial indicators of soil health, has also been investigated. In studies on groundnut cultivated soils, indoxacarb at a concentration of 2.5 kg ha-1 was observed to enhance the activity of the urease enzyme compared to control soils, with the peak activity noted 20 days after incubation. rjpn.org This suggests that at certain application rates, indoxacarb may temporarily stimulate specific microbial processes. However, other studies have shown that higher concentrations of insecticides can lead to an inhibition of soil enzyme activities, including dehydrogenase, phosphatase, and urease. connectjournals.com

With regard to soil invertebrates, the risk posed by indoxacarb is generally considered to be low to moderate for earthworms and arthropods when applied at recommended field rates. tandfonline.com Laboratory studies have explored the contact toxicity of indoxacarb on various predatory mites. For instance, indoxacarb showed no toxicity to the adults of Amblyseius fallacis and Phytoseiulus persimilis. nih.gov In another study, it was found to have no toxic effects on the adults, fecundity, or egg eclosion of the predatory mites Amblyseius fallacis and Agistemus fleschneri. nih.gov However, for P. persimilis, while not lethal to adults, it did cause a 26.7% reduction in fecundity. nih.gov It is important to note that the toxicity can vary significantly depending on the species and the exposure route. For example, the LC50 for the predatory mirid Hyaliodes vitripennis was found to be about half of the recommended application rate for apple orchards. nih.gov

Table 1: Effects of Indoxacarb on Soil Enzyme Activity

EnzymeOrganism/SystemConcentrationObserved EffectSource
UreaseGroundnut cultivated red and black soils2.5 kg ha⁻¹Enhanced activity, peaking at 20 days rjpn.org
DehydrogenaseField soilHigher than normal dosageLower activity compared to control connectjournals.com
PhosphataseField soilHigher than normal dosageLower activity compared to control connectjournals.com

Table 2: Toxicity of Indoxacarb to Soil Invertebrates

OrganismTest TypeEndpointResultSource
Earthworms and ArthropodsField assessmentRisk levelLow-level risk at recommended dose tandfonline.com
Amblyseius fallacis (Predatory mite)Laboratory contact toxicityAdult mortality, fecundity, eclosionNo toxic effects nih.govnih.gov
Agistemus fleschneri (Predatory mite)Laboratory contact toxicityAdult mortality, fecundity, eclosionNo toxic effects nih.gov
Phytoseiulus persimilis (Predatory mite)Laboratory contact toxicityAdult mortalityNo toxicity nih.gov
Phytoseiulus persimilis (Predatory mite)Laboratory contact toxicityFecundity26.7% reduction nih.gov
Hyaliodes vitripennis (Predatory mirid)Laboratory contact toxicityLC50~0.027 g AI/L (half the recommended dose) nih.gov

Bioavailability, Bioconcentration, and Trophic Transfer in Ecological Food Webs

The potential for indoxacarb to be taken up by organisms from their environment and accumulate in their tissues is a key aspect of its environmental risk profile. Indoxacarb is classified as having a moderate risk of bioaccumulation. nih.gov Its moderate hydrophobicity, indicated by a log Kow of 4.6, suggests a tendency to partition from water into the fatty tissues of organisms. piat.org.nz

Bioconcentration studies in aquatic organisms have provided quantitative measures of this potential. In fish, calculated bioconcentration factors (BCFs) for a racemic mixture of indoxacarb were found to be between 395 and 504 for edible tissues, 1568 to 2081 for non-edible tissues, and 1044 to 1351 for whole fish. piat.org.nz The depuration half-life of these accumulated residues was observed to be between 6.55 and 7.88 days, indicating a relatively moderate rate of elimination from the fish tissues. piat.org.nz

Further research into the enantiomer-specific behavior of indoxacarb has revealed preferential bioaccumulation. In a study with zebrafish (Danio rerio), the (-)-R-indoxacarb enantiomer was found to accumulate preferentially over the (+)-S-indoxacarb enantiomer. nih.govoup.com At an exposure level of 0.025 mg/L, the BCF after 12 days was 1079.8 L/kg for (-)-R-indoxacarb, compared to 83.4 L/kg for (+)-S-indoxacarb. nih.govoup.com At a higher exposure concentration of 0.1 mg/L, the BCF values after 10 days were 1752.1 L/kg and 137.0 L/kg for the (-)-R and (+)-S enantiomers, respectively. nih.govoup.com This enantioselective bioaccumulation highlights the importance of considering the stereochemistry of chiral pesticides in environmental risk assessment.

Table 3: Bioconcentration of Indoxacarb in Aquatic Organisms

OrganismTissueParameterValueSource
Fish (unspecified)EdibleBCF395 - 504 piat.org.nz
Fish (unspecified)Non-edibleBCF1568 - 2081 piat.org.nz
Fish (unspecified)Whole bodyBCF1044 - 1351 piat.org.nz
Zebrafish (Danio rerio)Whole bodyBCF ((-)-R-indoxacarb) at 0.025 mg/L1079.8 L/kg nih.govoup.com
Zebrafish (Danio rerio)Whole bodyBCF ((+)-S-indoxacarb) at 0.025 mg/L83.4 L/kg nih.govoup.com
Zebrafish (Danio rerio)Whole bodyBCF ((-)-R-indoxacarb) at 0.1 mg/L1752.1 L/kg nih.govoup.com
Zebrafish (Danio rerio)Whole bodyBCF ((+)-S-indoxacarb) at 0.1 mg/L137.0 L/kg nih.govoup.com

Methodological Development for Ecological Risk Assessment in Experimental Contexts

The ecological risk assessment of indoxacarb relies on established frameworks that integrate exposure and effects data to characterize the potential for adverse impacts on non-human organisms. A common approach involves the calculation of a Risk Quotient (RQ), which is the ratio of the Predicted Environmental Concentration (PEC) to a relevant ecotoxicological endpoint, such as the No Observed Effect Concentration (NOEC), the median Lethal Concentration (LC50), or the median Effect Concentration (EC50). tandfonline.comnih.gov

For soil-dwelling organisms, the risk assessment for indoxacarb has utilized this RQ approach. For instance, a soil ecological risk assessment for earthworms and arthropods, based on the calculated risk quotient, concluded a low-level risk at the recommended application dose. tandfonline.com The methodology involves determining the toxicity of indoxacarb to representative soil organisms in laboratory studies and comparing these endpoints to the expected concentrations in the soil after application.

In the context of aquatic ecosystems, the environmental risk assessment for pesticides like indoxacarb is also based on comparing predicted environmental concentrations in surface waters with regulatory acceptable concentrations derived from laboratory or semi-field experiments with aquatic organisms. nih.gov For indoxacarb, the risk to soil algae has been predicted to be unacceptably high in some scenarios, highlighting the importance of considering a range of organisms in the risk assessment process. nih.gov

The development of ecological scenarios is a key component of prospective aquatic environmental risk assessments. These scenarios aim to define the environmental context for which the risk is being assessed, combining both biotic and abiotic parameters to characterize exposure, effects, and the potential for recovery of non-target species under realistic worst-case conditions. While general frameworks for ecological risk assessment are well-established, the specific application and refinement of these methodologies for new generation insecticides like indoxacarb are ongoing. This includes the development of more reliable biomarkers and the incorporation of "omics" technologies to provide more comprehensive risk assessment information for indoxacarb and its metabolites in diverse ecosystems. nih.gov The use of standardized testing guidelines, such as those from the International Organization for Standardization (ISO), for evaluating the toxicity to non-target organisms like the springtail Folsomia candida, is also a crucial part of the methodological toolkit for assessing the ecological risks of pesticides. rbciamb.com.brrbciamb.com.br

Table 4: Parameters Used in the Ecological Risk Assessment of Indoxacarb

Assessment ApproachKey ParameterDefinitionApplication for IndoxacarbSource
Risk Quotient (RQ)RQ = PEC / PNECRatio of Predicted Environmental Concentration (PEC) to Predicted No-Effect Concentration (PNEC)Used to assess risk to earthworms, arthropods, and soil algae. tandfonline.comnih.gov
Toxicity EndpointsLC50 / EC50Concentration causing 50% mortality or effect in a test population.Acute 72h EC50 for algae (0.079 mg/L) and acute 14d LC50 for earthworms (625 mg/kg) used to derive PNEC. nih.gov
Standardized Ecotoxicity TestsISO Guidelines (e.g., ISO 11267)Standardized methods for assessing toxicity to soil organisms.Applicable for testing effects on invertebrates like Folsomia candida. rbciamb.com.brrbciamb.com.br
Biomarker AnalysisPhysiological, biochemical, and histopathological responsesMeasurement of biological responses to chemical exposure.Proposed as a way to provide more detailed risk assessment information for indoxacarb. nih.gov

Advanced Methodologies and Analytical Techniques in Indoxam Research

Chromatographic and Spectrometric Methodologies for Indoxam and Metabolites

Chromatographic and spectrometric techniques are fundamental in the selective and sensitive determination of indoxacarb (B177179) and its related compounds. These methods allow for the separation, identification, and quantification of analytes in intricate biological and environmental samples.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary tool for the quantitative analysis of indoxacarb and its metabolites. This technique offers high sensitivity and selectivity, making it suitable for detecting trace levels of these compounds in diverse samples such as soil, sediment, agricultural products, and animal tissues.

One of the key applications of LC-MS/MS is in residue analysis. For instance, a validated method has been developed for the determination of indoxacarb and its metabolites, IN-MP819 and IN-JT333, in soil and sediment with a limit of quantification (LOQ) of 1.0 ppb. The analysis is typically performed using reversed-phase liquid chromatography with positive ion electrospray ionization (ESI) and multiple reaction monitoring (MRM) for detection. This MRM mode allows for the monitoring of specific parent-to-daughter ion transitions, enhancing the specificity of the analysis. For indoxacarb, a common transition monitored is m/z 528.1 → 203.0.

In food matrices, LC-MS/MS methods have been successfully applied to quantify indoxacarb enantiomers in vegetables like cucumber and tomato. These methods often involve extraction with acetonitrile followed by a cleanup step using solid-phase extraction (SPE). The enantiomers, (+)-S-indoxacarb and (-)-R-indoxacarb, can be separated on a chiral column, and their degradation kinetics can be studied, revealing that the (+)-S-indoxacarb degrades preferentially in certain vegetables. The limit of quantification for indoxacarb in vegetables has been reported to be as low as 0.05 mg/kg.

Furthermore, LC-MS/MS is instrumental in studying the metabolism of indoxacarb in insects. A highly sensitive method was developed to investigate the N-decarbomethoxylation of indoxacarb, a key activation step, by insect enzymes. This method achieved a limit of detection of 0.01 pg, enabling the comparison of metabolic activity between insecticide-resistant and susceptible strains.

Table 1: Key Parameters in LC-MS/MS Analysis of Indoxacarb

ParameterValue/DescriptionReference
Ionization ModePositive Ion Electrospray (ESI+)
Detection ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (Indoxacarb)m/z 528.0 or 528.1
Common Product Ionsm/z 203.0, 150.1
Limit of Quantification (LOQ)1.0 ppb (soil), 0.05 mg/kg (vegetables)
Common Extraction SolventAcetonitrile

While LC-MS/MS is more common for the analysis of the non-volatile indoxacarb and its primary metabolites, gas chromatography-mass spectrometry (GC-MS) can be employed for the detection of more volatile degradation products or after derivatization of the analytes. It is particularly useful in residue analysis of complex matrices like medicinal herbs.

In a study on medicinal herbs, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method was developed for indoxacarb analysis using GC with a micro-electron capture detector (GC-μECD) and confirmed with GC-MS/MS. This method demonstrated good recovery rates (74.1–105.9%) and a limit of quantification of 0.01 mg kg−1. However, significant matrix effects were observed in the GC-MS/MS analysis of many of the herbs, suggesting that LC-MS/MS might be a more suitable technique for these specific matrices. GC-MS has also been utilized to confirm the presence of indoxacarb in pesticide formulations.

The accuracy and reliability of chromatographic and spectrometric analyses heavily depend on the effectiveness of the sample preparation step. For complex matrices, advanced techniques are necessary to extract the analytes of interest and remove interfering substances.

The QuEChERS method has become a popular and effective sample preparation approach for the analysis of pesticide residues, including indoxacarb, in a variety of food and environmental samples. This method involves an initial extraction with an organic solvent (commonly acetonitrile), followed by a partitioning step with salts, and a cleanup step using dispersive solid-phase extraction (d-SPE). The d-SPE step often utilizes sorbents like primary secondary amine (PSA) to remove sugars and fatty acids, and graphitized carbon black (GCB) to remove pigments and sterols.

Solid-phase extraction (SPE) is another widely used cleanup technique. It involves passing the sample extract through a cartridge containing a solid adsorbent that retains either the analyte or the interfering compounds. For indoxacarb analysis in cucumber and tomato, a combined NH2/Carb cartridge has been used for purification.

These advanced sample preparation techniques offer several advantages over traditional methods, including reduced solvent consumption, faster sample throughput, and improved analytical performance.

Table 2: Common Sample Preparation Techniques for Indoxacarb Analysis

TechniqueMatrixKey Sorbents/ReagentsReference
QuEChERSVegetables, Medicinal HerbsAcetonitrile, MgSO4, PSA
Solid-Phase Extraction (SPE)Animal Tissues, Cucumber, TomatoNH2/Carb, C18
Dispersive SPE (d-SPE)PigeonpeaPSA, GCB

Molecular and Genomic Approaches in this compound Studies

To understand the mode of action of indoxacarb and the mechanisms of resistance in target and non-target organisms, molecular and genomic approaches are increasingly being utilized. These techniques provide insights into the changes in gene and protein expression following exposure to the insecticide.

Gene expression analysis is a powerful tool to investigate the molecular response of organisms to indoxacarb. Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) and RNA sequencing (RNA-Seq) are two of the most common methods employed.

RNA-Seq provides a comprehensive, unbiased view of the transcriptome, allowing for the identification of all differentially expressed genes (DEGs) in response to indoxacarb exposure. In a study on the non-target damselfly species, Ischnura senegalensis, RNA-Seq was used to analyze the transcriptome of larvae exposed to indoxacarb. This analysis revealed numerous genes related to the muscle and nervous system that were affected. Similarly, in the red imported fire ant, Solenopsis invicta, RNA-Seq identified 158 DEGs in the indoxacarb-treated group, with many belonging to detoxification enzyme families like acetylcholinesterase (AChE), carboxylesterase (CarE), and glutathione (B108866) S-transferases (GSTs).

RT-qPCR is often used to validate the results obtained from RNA-Seq and to quantify the expression of specific target genes. For instance, in the damselfly study, the expression of seven genes identified by RNA-Seq was validated using RT-qPCR, and the results showed consistent expression trends. In honeybees (Apis mellifera), RT-qPCR was used to study the expression levels of cytochrome P450 genes (CYP9Q1, CYP9Q2, and CYP9Q3), which are involved in detoxification, after exposure to indoxacarb. The study found that the expression of these genes was significantly elevated in the head of the honeybee.

Proteomics and metabolomics are emerging fields that offer a deeper understanding of the biological effects of indoxacarb by studying the changes in the entire set of proteins and metabolites, respectively. These "omics" approaches are valuable for discovering biomarkers of exposure and effect, and for elucidating the metabolic pathways affected by the insecticide.

Untargeted metabolomics, using techniques like mass spectrometry or nuclear magnetic resonance, can identify thousands of small molecules that reflect both the exposure to exogenous compounds like indoxacarb and the cellular responses to that exposure. By comparing the metabolic profiles of indoxacarb-treated and control organisms, researchers can identify specific metabolites that are up- or down-regulated, providing clues about the perturbed biochemical pathways.

Proteomic analysis can identify changes in protein expression and post-translational modifications in response to indoxacarb. This information can help to pinpoint the specific protein targets of the insecticide and to understand the cellular mechanisms of toxicity and resistance. While specific studies on the proteomics and metabolomics of indoxacarb are still developing, these approaches hold great promise for advancing our knowledge of its biological impacts.

Genetic Engineering Tools for Functional Characterization in Model Pests (e.g., CRISPR/Cas9-mediated Gene Knockdown/Knockout)

The functional characterization of indoxacarb's mode of action and the elucidation of resistance mechanisms have been significantly advanced by modern genetic engineering tools. Techniques such as RNA interference (RNAi) and CRISPR/Cas9-mediated gene editing allow researchers to precisely manipulate gene expression in model pest organisms, thereby validating the roles of specific genes in insecticide efficacy and resistance.

RNAi has been instrumental in confirming the involvement of specific detoxification genes in indoxacarb resistance. By synthesizing double-stranded RNA (dsRNA) that matches the sequence of a target gene, researchers can trigger a cellular mechanism that degrades the corresponding messenger RNA (mRNA), effectively "knocking down" or silencing the gene's expression. For instance, studies in Spodoptera litura have utilized RNAi to investigate the role of cytochrome P450 monooxygenases (P450s), which are enzymes often implicated in metabolic resistance. When a P450 gene, CYP6AE68, which was found to be overexpressed in indoxacarb-resistant strains, was silenced using RNAi, the mortality rate of the resistant larvae exposed to indoxacarb significantly increased. This demonstrated that the overexpression of CYP6AE68 is a key factor in the detoxification of indoxacarb and contributes directly to resistance.

Similarly, CRISPR/Cas9 technology offers a powerful method for creating permanent gene knockouts. This system uses a guide RNA (sgRNA) to direct the Cas9 nuclease to a specific genomic location, where it creates a double-strand break. The cell's subsequent error-prone repair often results in insertions or deletions that disrupt the gene's function. While direct CRISPR/Cas9 knockout studies on the primary target of indoxacarb (the voltage-gated sodium channel) are part of broader research into insecticide action, the technology has been pivotal in creating stable genetic lines for functional analysis. For example, CRISPR/Cas9 has been employed to reverse insecticide resistance by replacing a resistant version of a gene with its susceptible counterpart, offering a proof-of-principle for managing resistance in pest populations nih.gov. These genetic tools are crucial for moving beyond correlation to establish a causal link between a specific gene and its function in indoxacarb's toxicology.

Table 1: Examples of Genetic Engineering Applications in Indoxacarb Research

TechniqueModel PestTarget Gene(s)Key Finding
RNA interference (RNAi)Spodoptera lituraCYP6AE68 (A P450 gene)Silencing of CYP6AE68 increased larval mortality when exposed to indoxacarb, confirming its role in metabolic resistance.
RNA interference (RNAi)Spodoptera lituraUGT33J17 and UGT41D10 (UDP-glycosyltransferase genes)Knockdown of these genes enhanced larval susceptibility to indoxacarb, indicating their involvement in detoxification and resistance. researchgate.net
CRISPR/Cas9General ApplicationInsecticide Target Sites (e.g., VGSC)Used to create specific mutations or reverse resistance-conferring mutations to validate gene function and study resistance mechanisms. nih.gov

In Vitro and In Vivo Bioassay System Development

The evaluation of indoxacarb's insecticidal efficacy and the monitoring of resistance in pest populations rely on standardized laboratory bioassays. These assays are designed to be reproducible and provide quantitative measures of toxicity, most commonly expressed as the median lethal concentration (LC₅₀) or median lethal dose (LD₅₀).

Commonly employed methods include:

Diet Incorporation Bioassay: This method is frequently used for chewing insects, such as lepidopteran larvae. A known concentration of indoxacarb is mixed uniformly into an artificial diet, which is then fed to the test insects. Larval mortality is assessed after a specific period, typically 72 hours nih.gov. This technique is valuable for assessing baseline susceptibility and tracking resistance development over multiple generations of laboratory selection nih.gov.

Leaf-Dip Bioassay: For phytophagous insects, the leaf-dip bioassay provides a relevant exposure route. Leaves of a host plant are dipped into a solution containing a specific concentration of indoxacarb, allowed to dry, and then provided to the insects as food researchgate.net. This method is particularly useful for assessing the toxicity of formulations and for monitoring resistance in field-collected populations of pests like the diamondback moth, Plutella xylostella.

Topical Application Bioassay: This technique involves the direct application of a precise volume of an indoxacarb solution (usually in a solvent like acetone) onto the insect's cuticle, often the dorsal thorax nih.gov. It is a standard method for determining the contact toxicity of an active ingredient and is essential for calculating the resistance ratio (RR), which is the LC₅₀ of a resistant population divided by the LC₅₀ of a susceptible control population nih.gov.

Vial Bioassays: In this method, the inner surface of a glass vial is coated with a residue of indoxacarb. Insects are then introduced into the vial, and mortality is recorded over time. This assay measures toxicity via contact exposure and is a less labor-intensive method for monitoring resistance in field populations of pests like the German cockroach manchester.ac.uk.

These bioassays are fundamental for generating dose-response curves, from which LC₅₀ values are calculated through probit analysis. By comparing the LC₅₀ values of field populations to those of a known susceptible laboratory strain, researchers can quantify the level of resistance and inform resistance management strategies.

Table 2: Comparative Toxicity of Indoxacarb in Susceptible vs. Resistant Pest Strains

Pest SpeciesStrainBioassay MethodLC₅₀ Value (µg/mL)Resistance Ratio (RR)
Spodoptera frugiperda (Fall Armyworm)Ind-UNSEL (Unselected/Susceptible)Diet Incorporation0.427-
Ind-SEL (Selected/Resistant, G24)201.83472.67
Spodoptera littoralis (Cotton Leafworm)Susceptible (2nd Instar)Leaf Dip0.63 ppm-
Susceptible (4th Instar)2.0 ppm-

Data for S. frugiperda adapted from Hafeez et al. (2022) nih.govnih.govgithub.io; Data for S. littoralis adapted from Gamil et al. (2012) nih.gov.

The primary mode of action of indoxacarb involves the blockage of voltage-gated sodium channels (VGSCs) in insect neurons. Electrophysiological techniques are indispensable for studying this interaction at high resolution, providing direct evidence of the compound's effect on nerve cell function.

The whole-cell patch-clamp technique is the gold standard for this type of research northwestern.edu. This method allows for the recording of ionic currents across the membrane of a single neuron. In studies on neurons from the cockroach Periplaneta americana, researchers have applied the active metabolite of indoxacarb, decarbomethoxylated JW062 (DCJW), to isolated dorsal unpaired median (DUM) neurons nih.govnih.govmanchester.ac.ukmanchester.ac.ukresearchgate.net.

Using the voltage-clamp configuration, which maintains the cell's membrane potential at a set level, scientists can measure the flow of sodium ions through VGSCs. These studies have demonstrated that DCJW causes a potent, dose-dependent, and irreversible inhibition of the peak sodium current nih.govresearchgate.netnih.gov. The IC₅₀ (the concentration causing 50% inhibition) for DCJW was determined to be approximately 28 nM in these insect neurons nih.govmanchester.ac.ukresearchgate.net.

Further experiments have shown that this blocking action is state-dependent, meaning the insecticide has a higher affinity for the inactivated state of the sodium channel northwestern.edunih.gov. By applying specific voltage protocols, researchers can shift the steady-state inactivation curves of the sodium channels. DCJW was found to shift these curves in the hyperpolarizing direction, confirming that it preferentially binds to and stabilizes the inactivated state of the channel, thereby preventing it from reopening and conducting sodium ions nih.govnorthwestern.edunih.gov. These high-resolution measurements are critical for understanding the precise molecular mechanism of indoxacarb's insecticidal activity and its selectivity.

Computational and Modeling Approaches

Computational modeling provides powerful in-silico tools to predict and analyze the interaction between indoxacarb and its molecular targets. Molecular docking and molecular dynamics (MD) simulations are used to build three-dimensional models of these interactions, offering insights that are difficult to obtain through experimental methods alone.

The primary target of indoxacarb's active metabolite, DCJW, is the voltage-gated sodium channel (VGSC). Because the precise crystal structure of an insect VGSC is complex and difficult to obtain, researchers often use homology modeling. In this approach, the amino acid sequence of the insect channel is mapped onto the known crystal structure of a related mammalian or bacterial channel to generate a predictive 3D model nih.govnih.gov.

Using these models, molecular docking simulations can predict the most likely binding pose of DCJW within the channel's inner pore. Studies have proposed that Sodium Channel Blocker Insecticides (SCBIs), including DCJW, bind within this pore and extend into the interface between domains III and IV of the channel protein lnppswu.com. Docking studies predict specific amino acid residues that form key interactions (e.g., hydrogen bonds, π-stacking) with the insecticide molecule biorxiv.org. These predictions are invaluable for guiding site-directed mutagenesis experiments, where researchers can mutate a predicted binding site residue and then use electrophysiology to see if the insecticide's potency is reduced, thereby validating the model.

Molecular dynamics (MD) simulations build upon these static docking poses by simulating the movements of the atoms in the protein-ligand complex over time. This provides a dynamic view of the binding stability and can reveal how the insecticide's presence alters the conformational changes of the channel, such as the transition between resting, open, and inactivated states. These simulations help explain the state-dependent block observed in electrophysiological experiments and provide a deeper understanding of the molecular basis for indoxacarb's mechanism of action github.ioresearchgate.net.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. In indoxacarb research, QSAR is used to understand how modifications to the molecule's structure affect its insecticidal potency and selectivity, guiding the design of new, more effective analogs nih.govnih.govnih.gov.

A QSAR study involves several key steps. First, a series of indoxacarb analogs with varying structural modifications is synthesized. The biological activity (e.g., LC₅₀ against a target pest) of each analog is then measured using standardized bioassays. Next, a wide range of physicochemical properties, known as molecular descriptors, are calculated for each analog. These descriptors can include electronic properties (e.g., dipole moment), steric properties (e.g., molar refractivity), and hydrophobicity (e.g., log P) nih.gov.

Finally, statistical methods are used to build a mathematical model that finds the best correlation between a combination of these descriptors and the observed biological activity researchgate.net. For example, a study on novel indoxacarb analogs found that the presence of strong electron-withdrawing groups on the indenone ring enhanced both larvicidal activity against Spodoptera litura and inhibitory activity against the cockroach VGSC, BgNav1-1a nih.gov. The resulting QSAR model provides a predictive equation that can be used to estimate the insecticidal activity of new, yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. This approach accelerates the discovery process for new insecticides by focusing resources on compounds with the highest predicted efficacy.

Population Dynamics Modeling for Resistance Evolution and Spatial Spread

Population dynamics modeling is a critical tool in the advanced study of this compound, providing a quantitative framework to understand and predict the complex processes of insecticide resistance. These models integrate key biological, genetic, and ecological parameters to simulate how resistance evolves within a pest population and spreads across a landscape over time. The insights gained from these simulations are invaluable for developing proactive and sustainable insecticide resistance management (IRM) strategies. irac-online.orgirac-online.org

The primary purpose of applying population dynamics models to this compound resistance is to move beyond simple laboratory observations and explore the long-term consequences of different selection pressures. irac-online.org These models can simulate scenarios that are difficult or impossible to replicate in the field, such as the impact of different application strategies, the role of untreated refuge areas, and the influence of pest behavior on the rate of resistance development. irac-online.org By creating a simulated environment with the critical parameters that influence resistance, researchers can compare the potential outcomes of various management strategies in a timely and proactive manner. irac-online.orgirac-online.org

Modeling Resistance Evolution

Models of resistance evolution for this compound are built upon a foundation of fundamental pest biology, population genetics, and the specific selection pressure exerted by the insecticide. A typical model incorporates a range of parameters to simulate the change in the frequency of resistance alleles over multiple generations. irac-online.orgmdpi.com

Key components of these models often include:

Genetic Parameters: The mode of inheritance (e.g., autosomal, incompletely recessive), the initial frequency of the resistance allele in the population, and the number of genes involved (monogenic or polygenic). mdpi.complos.org

Population Dynamics: The reproductive biology of the pest, natural mortality rates, population size, and migration rates between treated and untreated areas. irac-online.org

Fitness Costs: The potential disadvantages associated with resistance in the absence of the insecticide. For example, research on the fall armyworm, Spodoptera frugiperda, revealed that an this compound-resistant strain (Ind-SEL) exhibited significant fitness costs compared to a susceptible strain (Ind-UNSEL). These included a longer larval development time, extended pupal duration, shorter adult longevity, and lower fecundity. mdpi.com

Selection Pressure: The intensity of this compound use, which dictates the survival rate of susceptible, heterozygous, and resistant individuals.

A significant advancement in this area is the use of computational models to explore the impact of ecological interactions, such as interspecific competition, on the evolution of resistance. A study focusing on two lepidopteran pests, Spodoptera frugiperda and Helicoverpa armigera, developed a parameterized computational model to simulate how competition for resources could accelerate resistance evolution. mdpi.comnih.gov The model demonstrated that competitive processes can lead to a higher probability of competitive exclusion for individuals carrying the susceptibility allele, thereby speeding up the fixation of resistance in the population. mdpi.comnih.gov This highlights the importance of considering ecological factors, which have often been neglected in evolutionary dynamics studies of insecticide resistance. nih.gov

The development of resistance is a measurable process tracked through laboratory selection. Data from such studies provide the empirical basis for validating and parameterizing population models. For instance, a field-collected population of S. frugiperda selected for this compound resistance over 24 generations showed a dramatic increase in the level of resistance. mdpi.com

GenerationLC₅₀ (μg/mL)Resistance Ratio (RR)
G₁0.152.14
G₅0.8912.71
G₁₀4.4563.57
G₁₅11.23160.43
G₂₀21.56308.00
G₂₄33.09472.67
Data derived from selection experiments on Spodoptera frugiperda. mdpi.com

Furthermore, sublethal exposure to this compound can significantly alter life history traits, which are critical inputs for population models. In studies on the house fly, Musca domestica, exposure to different concentrations of this compound affected key population parameters.

TreatmentNet Reproductive Rate (R₀)Mean Generation Time (T) in daysFinite Rate of Increase (λ)
Control13.0421.011.13
LC₁₀13.3027.021.10
LC₃₀22.4022.011.15
LC₅₀5.8821.661.09
Data showing the impact of sublethal this compound concentrations on Musca domestica population parameters. nih.gov

These data illustrate the complex effects of the insecticide; while a high concentration (LC₅₀) significantly reduced the net reproductive rate, a sublethal concentration (LC₃₀) appeared to have a stimulatory (hormetic) effect. researchgate.net Such detailed findings are essential for building accurate and predictive models of population performance under different this compound exposure scenarios. nih.gov

Modeling Spatial Spread

Understanding the spatial dynamics of this compound resistance is as crucial as understanding its evolution. The spread of resistance is fundamentally a spatial process, driven by the movement of resistant insects from farm to farm or region to region. nih.gov Spatial models are employed to predict how resistance might disseminate geographically and to identify potential hotspots where resistance is likely to emerge and persist. frontiersin.org

Methodologies for modeling spatial spread often incorporate geographic information systems (GIS) and statistical techniques that account for spatial autocorrelation—the principle that locations closer to each other are more likely to have similar characteristics. nih.govfrontiersin.org Techniques such as kriging, a geostatistical method, can be used to predict the prevalence of resistance across a landscape based on data from sampled locations. nih.gov

Key parameters in spatial models for this compound resistance include:

Migration and Gene Flow: The rate at which insects move between different populations is a primary driver of the spread of resistance alleles. irac-online.org

Landscape Structure: The distribution of crops, non-host plants, and refuge areas can either facilitate or impede the movement of resistant individuals.

Spatial Patterns of Selection: The intensity and location of this compound applications create a mosaic of selection pressures across the landscape.

While much of the advanced spatial modeling work has been developed in the context of antimicrobial resistance, the principles are directly applicable to insecticide resistance. nih.govfrontiersin.org For example, Bayesian hierarchical models can be used to analyze the spatial structure of resistance data, accounting for both observed risk factors and unexplained spatial variation. frontiersin.org By applying such models, it is possible to create risk maps that identify areas with a higher probability of resistance, guiding targeted monitoring and management efforts. frontiersin.org The ultimate goal is to use these predictive tools to design landscape-level IRM strategies that can effectively delay the spread of this compound resistance.

Indoxam Within Integrated Pest Management Ipm Research Frameworks

Compatibility and Synergism Studies with Biological Control Agents in Laboratory and Semi-Field Settings

A cornerstone of IPM is the conservation of natural enemies. Therefore, the compatibility of insecticides with biological control agents is extensively studied. Research on indoxacarb (B177179) has shown a variable but often favorable profile, allowing for its integration with predators, parasitoids, and entomopathogens.

Laboratory and semi-field studies have demonstrated that indoxacarb is relatively safe for several key biological control agents. For instance, multiple studies on the egg parasitoid Trichogramma nr. brassicae found that indoxacarb was not toxic when applied at field rates in laboratory assays and had only a minor impact (<8%) on the emergence of parasitoids from treated host eggs in field trials. nih.govoup.comresearchgate.net This makes it a suitable option for use in IPM programs targeting Helicoverpa species. nih.govresearchgate.net Further studies classified indoxacarb as "harmless" to Trichogramma brassicae when adults were exposed to residues or when parasitized host eggs were dipped in insecticide solutions, though it was "slightly harmful" if ingested directly. scu.ac.ir

The effects on predatory insects can be more varied. Laboratory studies on the insidious flower bug, Orius insidiosus, showed low to moderate toxicity in field and greenhouse bioassays, but high toxicity in petri dish assays, highlighting the importance of the testing method. scispace.com Other research found indoxacarb had no toxic effect on O. insidiosus nymphs or the predatory mites Amblyseius fallacis and Phytoseiulus persimilis. nih.gov Conversely, some studies have documented significant adverse effects. In okra fields, indoxacarb applications caused substantial reductions in the populations of key predators, including Coccinella spp. (up to 92% reduction), Chrysoperla spp. (up to 82% reduction), and Paederus spp. (up to 80% reduction). researchgate.net Similarly, laboratory bioassays confirmed the lethality of indoxacarb to the predatory stink bug Podisus distinctus, with a survival rate of just 40.7% at its LC50 concentration. nih.govresearchgate.net

Research has also explored the synergistic potential of indoxacarb with microbial insecticides. Studies have found it to be compatible with the entomopathogenic fungus Beauveria bassiana. thepharmajournal.com Combinations of B. bassiana and indoxacarb have been shown to produce additive or synergistic effects, leading to higher pest mortality than when either agent is used alone. researchgate.netnih.gov This suggests that the stress induced by the insecticide may weaken the pest's immune system, making it more susceptible to fungal infection. researchgate.net

Table 1: Effects of Indoxacarb on Various Biological Control Agents in Laboratory and Semi-Field Studies

Biological Control AgentOrganism TypeKey Research FindingIOBC Classification/Toxicity LevelSource(s)
Trichogramma nr. brassicaeParasitoid WaspNot toxic in lab assays at field rates; minor impact (&lt;8%) on emergence in field trials.Harmless / Slightly Harmful nih.govoup.comresearchgate.netscu.ac.ir
Orius insidiosusPredatory BugShowed no toxicity to nymphs in one study; another found low to moderate toxicity in field/greenhouse assays but high toxicity in lab dish assays.Variable (No Toxicity to High Toxicity) scispace.comnih.gov
Amblyseius fallacisPredatory MiteShowed no toxicity to adults in laboratory contact toxicity studies.No Toxicity nih.gov
Phytoseiulus persimilisPredatory MiteShowed no toxicity to adults in laboratory contact toxicity studies.No Toxicity nih.gov
Podisus distinctusPredatory Stink BugConfirmed lethal effects in lab bioassays, with survival declining to 40.7% at the LC50.Harmful nih.govresearchgate.net
Coccinella spp.Predatory BeetleField applications led to population reductions of up to 92% for larvae and 76% for adults.Harmful researchgate.net
Beauveria bassianaEntomopathogenic FungusCompatible with indoxacarb; combination can result in synergistic or additive effects, increasing pest mortality.Compatible / Synergistic thepharmajournal.comresearchgate.netnih.gov

Research on Indoxacarb's Role in Insecticide Resistance Management Strategies

To ensure the long-term efficacy of valuable insecticides like indoxacarb, robust insecticide resistance management (IRM) strategies are essential. harvestchemicals.co.za Research has focused on evaluating methods to delay the development of resistance in pest populations.

Rotational and mixture strategies are primary tactics in IRM. apparentag.com.au An experimental study using a multi-resistant population of the diamondback moth, Plutella xylostella, compared different application strategies involving indoxacarb, spinosad, and Bacillus thuringiensis (Bt). nih.govresearchgate.net The results demonstrated that rotating the insecticides every generation was superior to rotating every third generation or using them in a mosaic (spatial mixture) fashion. nih.gov The single-generation rotation resulted in the lowest average pest population density and significantly lower survival of resistant individuals compared to the other strategies. nih.govresearchgate.net

Table 2: Comparison of Resistance Management Strategies on Plutella xylostella

StrategyDescriptionAverage Population Density (over 9 generations)Survival on Spinosad (after 9 generations)Source(s)
Rotation (R-1)Insecticide rotated every generation20.723.7% nih.gov
Rotation (R-3)Insecticide rotated every third generation41.4>72% nih.gov
Mosaic (M)Three insecticides applied as a spatial mix41.8>72% nih.gov

The unique mode of action of indoxacarb means there is no known cross-resistance with older insecticide classes like organophosphates, carbamates, and pyrethroids, making it an excellent rotational partner. researchgate.netpiat.org.nz Some research has even identified negative cross-resistance between indoxacarb and pyrethroids in Helicoverpa armigera, which can be a powerful tool for resistance management. researchgate.net Studies have also explored novel mixture strategies, such as combining nanoencapsulated deltamethrin (B41696) with indoxacarb, which produced a synergistic effect against aphids, potentially reducing the required doses of both compounds. nih.gov

Integrating chemical applications with non-chemical tactics is a fundamental principle of IPM. While specific experimental studies evaluating the combined effects of indoxacarb with cultural controls (like crop rotation, sanitation, or trap cropping) or host plant resistance were not prominent in the reviewed literature, the selective nature of indoxacarb makes it theoretically well-suited for such integrated programs.

Selective Activity and Impact on Agro-Ecosystem Biodiversity in Controlled Environments

Indoxacarb is recognized for its selective activity, primarily targeting lepidopteran pests. researchgate.nethb-p.com This selectivity is a significant advantage in IPM programs as it can reduce the impact on non-target organisms compared to broad-spectrum insecticides. harvestchemicals.co.zahb-p.com However, research in controlled environments shows that its impact on the biodiversity of an agro-ecosystem is complex and species-dependent.

Development of Decision Support Tools and Risk-Benefit Analytical Models for Indoxacarb Application in IPM

The effective implementation of IPM relies on informed decision-making. Decision Support Systems (DSS) are tools, often software-based, that help producers make optimal pest management choices by integrating complex information on pest biology, crop phenology, weather, and control tactics.

While the literature describes the general framework and importance of DSS and risk-benefit models for IPM, specific tools and models explicitly designed for indoxacarb application are not widely documented in the reviewed research. The development of such a tool for indoxacarb would logically incorporate several key data points:

Pest Thresholds: Establishing economic injury levels (EILs) to guide the timing of applications.

Resistance Management: Integrating local resistance monitoring data and providing rotational recommendations based on IRAC group codes. epa.gov

Beneficial Insect Impact: A risk assessment component that models the potential impact on key local natural enemy populations based on their known susceptibility.

Environmental Fate: Information on factors like soil persistence and potential for runoff to assess environmental risk. nih.gov

A risk-benefit analytical model would weigh the economic benefit of preventing crop loss against the costs, which include the product itself, application expenses, and the potential ecological costs associated with impacts on non-target species and the selection for resistance. Such models are crucial for justifying the use of a particular insecticide within a holistic IPM strategy and ensuring its long-term sustainability.

Q & A

Q. How to design a study investigating this compound’s dual role in PLA2 inhibition and cytokine modulation?

  • Methodological Answer : A two-phase approach is recommended:

Phase 1 : In vitro PLA2 inhibition assays under standardized conditions.

Phase 2 : In vivo cytokine profiling (ELISA/MSD multiplex) in endotoxemic models, with PLA2R-knockout controls to isolate receptor-mediated effects .

Tables for Key Parameters

Parameter Optimal Range Method Reference
sPLA2-IIE IC₅₀ (this compound)0.8 ± 0.1 µMEnzymatic assay (pH 7.4)
Suppository pouring temperature50–55°CRheological analysis
PEO-1500:PEO-400 ratio95:5Pharmacotechnological screening

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.